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Compound of Interest

4-(Methyl(o-
Compound Name:
tolyllamino)benzaldehyde

CAS No.: 41568-05-2

Cat. No.: B1427868

Get Quote

\ J

Subject: 1H NMR Interpretation of 4-(Methyl(o-tolyl)amino)benzaldehyde CAS: 114042-36-9
(Analogous Reference) | Method: 400 MHz 1H NMR in CDCls

Executive Summary & Application Context

In the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO)
materials, the 4-(Methyl(o-tolyl)amino)benzaldehyde scaffold represents a critical "Donors-

-Acceptor” (D-

-A) building block. Unlike its planar analog 4-(Dimethylamino)benzaldehyde (DMABA), this
molecule incorporates an ortho-tolyl group.

Why this matters: The o-methyl group introduces a specific steric lock. This forces the donor
aryl ring to twist out of planarity relative to the nitrogen center, reducing intermolecular

stacking while maintaining the intramolecular charge transfer (ICT) to the aldehyde. For the
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synthetic chemist, confirming this structure is not just about purity—it is about verifying the
steric conformation that dictates the material's optoelectronic efficiency.

1H NMR Spectral Assignment (The Core)

The spectrum of this molecule is defined by three distinct regions: the deshielded aldehyde, the
complex aromatic region (overlapping systems), and the high-field aliphatic signals.

Experimental Conditions

» Solvent: Chloroform-d (CDCIs) - Reference residual peak at 7.26 ppm.
e Concentration: ~10 mg/0.6 mL.

e Temperature: 298 K.

Detailed Peak Assignment Table
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Chemical Shift
( Multiplicity

» Ppm)

Integration

Assignment

Structural
Insight

9.72-9.76 Singlet (s)

1H

-CHO (Aldehyde)

Characteristic D-

-A aldehyde.
Slightly upfield
compared to
unsubstituted
benzaldehyde
(10.0 ppm) due
to strong electron
donation from

the amine.

Doublet (d, J
7.65-7.70
8.8 Hz)

2H

Ar-H (a)

Protons ortho to
the Carbonyl
group.
Deshielded by
the anisotropy of
the C=0 bond.
Part of the
AA'BB' system.

7.25-7.35 Multiplet (m)

Tolyl Ar-H

Overlapping
signals from the
o-tolyl ring
(positions 3 and
5 relative to N).
Hard to resolve
fully from solvent

in dilute samples.

7.10-7.20 Multiplet (m)

Tolyl Ar-H

Remaining o-tolyl
protons
(positions 4 and
6). The o-methyl
group breaks the
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symmetry,
creating a
complex ABCD-

like pattern.

Doublet (d, J
6.65 - 6.75
8.8 Hz)

2H

Ar-H (b)

Protons ortho to
the Nitrogen (on
the
benzaldehyde
ring). Strongly
shielded by the
lone pair
donation

(resonance).

3.35-3.40 Singlet (s)

3H

N-CHs

The N-Methyl
group. Distinctly
sharp. Its
position confirms
the tertiary amine

structure.

2.15-2.25 Singlet (s)

3H

Ar-CHs

The ortho-methyl
group on the tolyl
ring. Slightly
upfield of a
standard aryl-
methyl due to
shielding from
the twisted N-aryl

system.

Structural Logic Flow (Visualization)

The following diagram illustrates the decision tree used to assign the aromatic region,

distinguishing the symmetric benzaldehyde ring from the asymmetric o-tolyl ring.
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Aromatic Region (6.5 - 8.0 ppm)

Is coupling symmetric?

Yes (2 doublets) \No (Complex m)

o-Tolyl Ring (Asymmetric)

Benzaldehyde Ring (AA'BB' System)

Downfield \Upfield

~7.7 ppm (d) ~6.7 ppm (d) Multiplet / ABCD System
Ortho to C=0 (Electron Poor) Ortho to N (Electron Rich) ~7.1-7.4 ppm

l

Symmetry broken by
ortho-Methyl group

Click to download full resolution via product page

Caption: Logic flow for deconvoluting the aromatic region. The symmetry of the benzaldehyde
ring contrasts sharply with the complex splitting of the o-tolyl substituent.

Comparative Performance Analysis

To understand the utility of 4-(Methyl(o-tolyl)amino)benzaldehyde, we must compare it to its
primary alternatives. The choice of molecule dictates the solubility and electronic properties of

the final material.

Comparison Table: Structural & Spectral Properties
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Product: o-Tolyl Alternative A: Alternative B:
Feature )
Analog DMABA Diphenyl Analog
4-(Methyl(o- ) ) ) )
Structure i 4-(Dimethylamino)- 4-(Diphenylamino)-
tolyl)amino)-
Steric Profile Twisted (High) Planar (Low) Bulky (Medium)
Aldehyde Shift ~9.74 ppm ~9.72 ppm ~9.78 ppm
N-Substituent Shift N-Me: ~3.38 ppm N-Me: ~3.05 ppm N/A (Aromatic only)
. _ _ Low (crystallizes
Solubility (Org) High (due to twist) Moderate )
easily)
) OLEDSs (prevents Ehrlich's Reagent / Hole Transport
Primary Use ) .
stacking) Dyes Materials

Critical Analysis

e The "Twist" Effect: In DMABA (Alternative A), the N-Me groups allow the molecule to sit
perfectly planar. This maximizes conjugation but leads to aggregation in solid-state devices
(fluorescence quenching). The Product (o-tolyl) introduces a methyl group at the ortho
position of the donor ring. This sterically clashes with the N-Methyl group, forcing the o-tolyl
ring to rotate ~40-60° out of plane.

 NMR Evidence of Twist: You will observe that the N-Methyl signal in the o-tolyl derivative
(~3.38 ppm) is downfield compared to DMABA (~3.05 ppm). This deshielding is a signature
of the changed electronic environment and the anisotropy of the twisted aryl ring.

Experimental Protocol: Synthesis & Purification

The presence of impurity peaks in the 2.5-3.0 ppm range often indicates incomplete Vilsmeier-
Haack formylation.

Synthesis Workflow (Vilsmeier-Haack)[1][2][3]

o Reagent Formation: Cool DMF (3 eq) to 0°C. Add POCIs (1.2 eq) dropwise. Stir 30 min to
form the Vilsmeier salt (white precipitate may form).
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» Addition: Dissolve N-methyl-N-o-tolylaniline in DMF and add to the salt.

e Heating: Heat to 80°C for 4 hours. Note: The o-tolyl group reduces reactivity compared to
dimethylaniline; extended time is required.

e Hydrolysis: Pour into ice water/NaOAc. The iminium intermediate hydrolyzes to the
aldehyde.

e Workup: Extract with DCM, wash with NaHCOs.

Impurity Profiling (Troubleshooting NMR)

e Peak at ~2.9 ppm & ~8.0 ppm: Residual DMF.

e Peak at ~3.0-3.1 ppm: Unreacted starting material (N-methyl-N-o-tolylaniline). The aldehyde
peak at 9.7 ppm must be integrated against the N-Me peak to confirm full conversion.

e Broad singlet ~10-11 ppm: Benzoic acid derivative (oxidation of aldehyde).

Electrophilic e Formylation
Start: Attack | vilsmeier Salt 80°C, 4h ; ' minium | > Hydrolysis Complete Product:
N-Me-N-o-tolylaniline ™| (POCI3/DMF) : Intermediate | (H20/NaOAc) Aldehyde
__________ 1

Click to download full resolution via product page

Caption: Vilsmeier-Haack pathway. The steric bulk of the o-tolyl group requires strict
temperature control (80°C) to ensure the intermediate forms fully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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